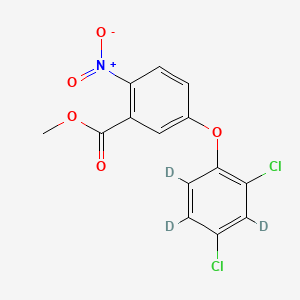
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid Methyl Ester-d3; 2,4-Dichlorophenyl 3-(Methoxycarbonyl)-4-nitrophenyl Ether-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bifenox-d3 is a deuterated form of Bifenox, an organic compound primarily used as an herbicide. Bifenox acts by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis . The deuterated form, Bifenox-d3, is often used in analytical testing within the food and beverage sector .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bifenox-d3 involves the incorporation of deuterium atoms into the Bifenox molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Bifenox-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bifenox-d3 undergoes several types of chemical reactions, including:
Oxidation: Bifenox-d3 can be oxidized to form various oxidation products.
Reduction: The nitro group in Bifenox-d3 can be reduced to an amino group.
Substitution: Various substituents can be introduced into the Bifenox-d3 molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bifenox-d3 can lead to the formation of various carboxylic acids, while reduction can yield amino derivatives.
Applications De Recherche Scientifique
Bifenox-d3 has a wide range of scientific research applications, including:
Medicine: Investigated for its potential effects on human health and its role in the development of herbicide-resistant crops.
Mécanisme D'action
Bifenox-d3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen, causing lipid peroxidation and cell membrane damage . This process ultimately results in the death of the target plants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofen: An older herbicide with a similar mechanism of action.
Acifluorfen: Another diphenyl ether herbicide with improved properties and a wider spectrum of herbicidal effects.
Fluoroglycofen: A diphenyl ether herbicide used for similar applications.
Uniqueness of Bifenox-d3
Bifenox-d3 is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry for tracing and quantifying herbicide residues. Its specific inhibition of protoporphyrinogen oxidase also sets it apart from other herbicides, making it highly effective in controlling a wide range of weeds.
Propriétés
Formule moléculaire |
C14H9Cl2NO5 |
|---|---|
Poids moléculaire |
345.1 g/mol |
Nom IUPAC |
methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i2D,5D,6D |
Clé InChI |
SUSRORUBZHMPCO-UJESMPABSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)[2H])Cl)[2H] |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


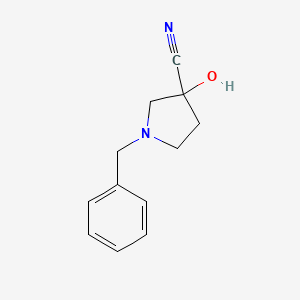
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)
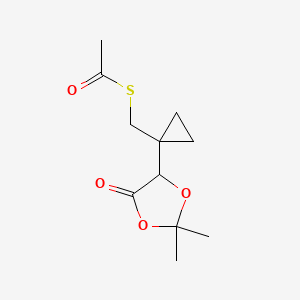
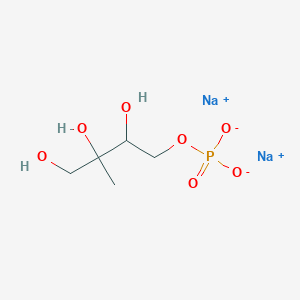
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
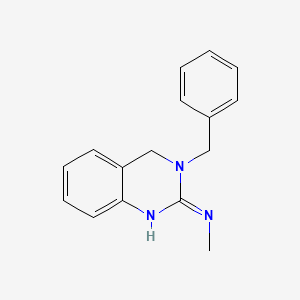

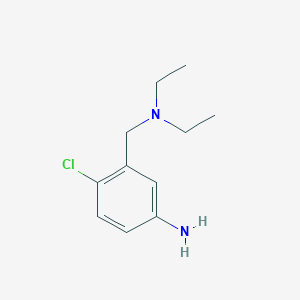
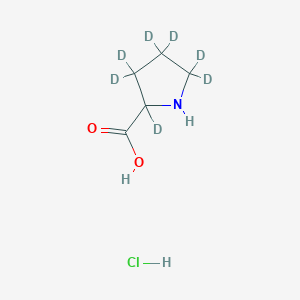
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
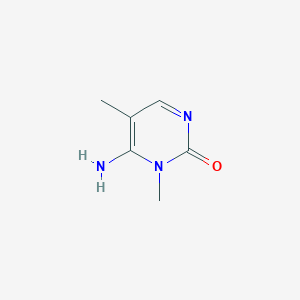
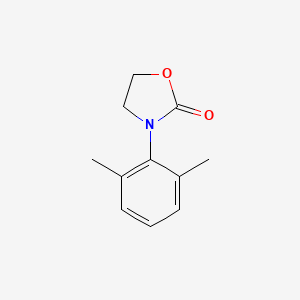
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
